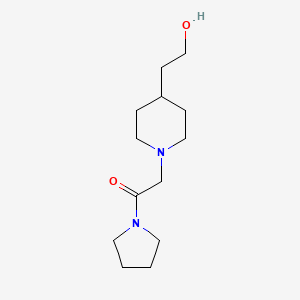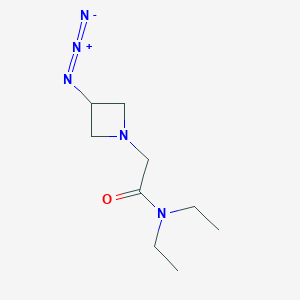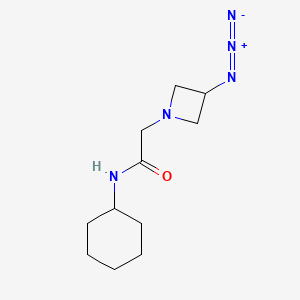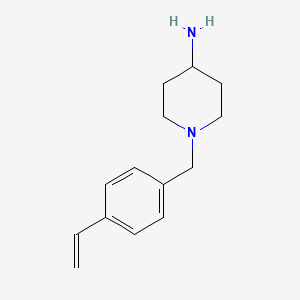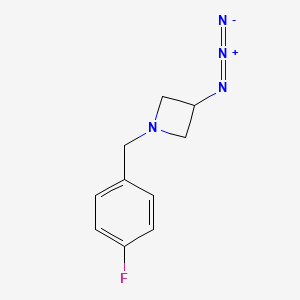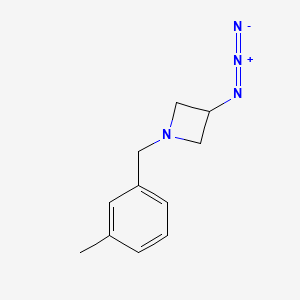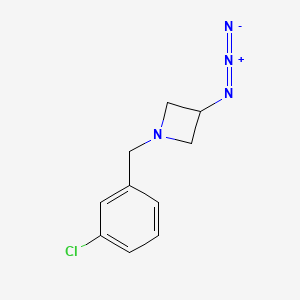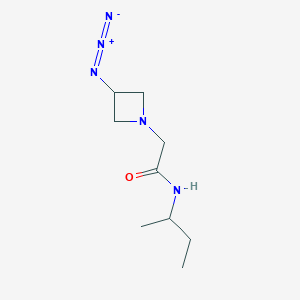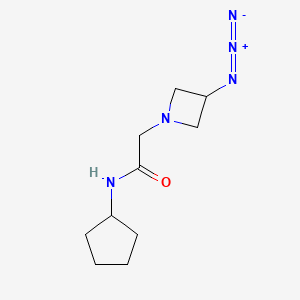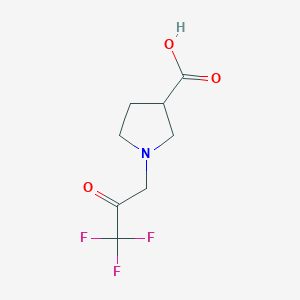
Ácido 1-(3,3,3-trifluoro-2-oxopropil)pirrolidina-3-carboxílico
Descripción general
Descripción
“1-(3,3,3-Trifluoro-2-oxopropyl)pyrrolidine-3-carboxylic acid” is a chemical compound with the molecular formula C8H10F3NO3. It is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of “1-(3,3,3-Trifluoro-2-oxopropyl)pyrrolidine-3-carboxylic acid” includes a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The compound also contains a carboxylic acid group and a trifluoro-2-oxopropyl group.Chemical Reactions Analysis
While specific chemical reactions involving “1-(3,3,3-Trifluoro-2-oxopropyl)pyrrolidine-3-carboxylic acid” are not available, pyrrolidine derivatives can undergo various reactions. For instance, an annulation reaction of 1-(3,3,3-trifluoro-2-oxopropyl)pyridin-1-ium bromide and α,β-unsaturated carbonyl compounds with NH4OAc or amines has been reported .Aplicaciones Científicas De Investigación
Descubrimiento de fármacos
El anillo de pirrolidina, que es parte del compuesto, es ampliamente utilizado por los químicos medicinales para obtener compuestos para el tratamiento de enfermedades humanas . El interés en este andamio saturado se ve reforzado por la posibilidad de explorar eficientemente el espacio farmacoforico debido a la hibridación sp3, la contribución a la estereoquímica de la molécula y la mayor cobertura tridimensional (3D) debido a la no planaridad del anillo .
Desarrollo de fármacos clínicamente activos
El desarrollo de fármacos clínicamente activos se basa cada vez más en el uso de andamios heterocíclicos, muchos de los cuales contienen nitrógeno . El grupo trifluorometilo, que es parte del compuesto, se encuentra en muchos fármacos aprobados por la FDA .
Síntesis de piretroides fluorados
El compuesto puede utilizarse potencialmente en la síntesis de piretroides fluorados . Los piretroides fluorados son un tipo de insecticida que se ha modificado para incluir átomos de flúor, lo que puede mejorar su eficacia.
Síntesis de análogos de oxima de 2-aminobenzaldehído
El compuesto puede utilizarse en la síntesis de análogos de oxima de 2-aminobenzaldehído . Estos análogos pueden actuar como inhibidores duales de la elastasa de neutrófilos y la proteinasa, que son enzimas implicadas en la inflamación y otros procesos biológicos .
Actividad anticonvulsiva
En particular, el sustituyente no aromático (sec-butilo) en la posición 3 del anillo de pirrolidina-2,5-diona y el fragmento de 3-trifluorometilfenilpiperazina afectan positivamente la actividad anticonvulsiva .
Diseño de nuevos compuestos de pirrolidina
La estereogenicidad de los carbonos en el anillo de pirrolidina es una de las características más significativas. Los diferentes estereoisómeros y la orientación espacial de los sustituyentes pueden conducir a un perfil biológico diferente de los candidatos a fármacos, debido al diferente modo de unión a las proteínas enantioselectivas . Este compuesto puede guiar a los químicos medicinales hacia el mejor enfoque en el diseño de nuevos compuestos de pirrolidina con diferentes perfiles biológicos .
Mecanismo De Acción
Target of action
Pyrrolidine derivatives have been found to interact with a variety of biological targets, contributing to their wide use in medicinal chemistry .
Mode of action
Without specific information on the compound, it’s difficult to detail its mode of action. Generally, pyrrolidine derivatives interact with their targets in a manner dictated by their specific structural features, including stereochemistry and substituent orientation .
Biochemical pathways
Pyrrolidine derivatives can influence a variety of biochemical pathways depending on their specific biological targets .
Pharmacokinetics
In general, the introduction of heteroatomic fragments in drug molecules, such as the pyrrolidine ring, can help modify physicochemical parameters and improve ADME/Tox results for drug candidates .
Result of action
The effects of pyrrolidine derivatives can vary widely depending on their specific biological targets .
Action environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of pyrrolidine derivatives .
Análisis Bioquímico
Biochemical Properties
1-(3,3,3-Trifluoro-2-oxopropyl)pyrrolidine-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, often acting as an inhibitor or modulator. For instance, the trifluoromethyl ketone group can form strong hydrogen bonds and electrostatic interactions with active sites of enzymes, potentially inhibiting their activity. This compound has been shown to interact with enzymes involved in metabolic pathways, such as dehydrogenases and oxidoreductases, by binding to their active sites and altering their catalytic functions .
Cellular Effects
1-(3,3,3-Trifluoro-2-oxopropyl)pyrrolidine-3-carboxylic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of key signaling proteins, such as kinases and phosphatases, thereby affecting downstream signaling cascades. Additionally, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of action of 1-(3,3,3-Trifluoro-2-oxopropyl)pyrrolidine-3-carboxylic acid involves its binding interactions with biomolecules. The trifluoromethyl ketone group can form covalent bonds with nucleophilic residues in enzyme active sites, leading to enzyme inhibition. This compound can also act as an allosteric modulator, binding to sites other than the active site and inducing conformational changes that affect enzyme activity. Furthermore, it can influence gene expression by binding to DNA or interacting with transcription factors, thereby modulating the transcriptional machinery .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(3,3,3-Trifluoro-2-oxopropyl)pyrrolidine-3-carboxylic acid can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under physiological conditions, but it may undergo hydrolysis or oxidation over extended periods. Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in metabolic pathways and gene expression .
Dosage Effects in Animal Models
The effects of 1-(3,3,3-Trifluoro-2-oxopropyl)pyrrolidine-3-carboxylic acid vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects by modulating enzyme activity and cellular processes. At high doses, it can cause toxic or adverse effects, such as oxidative stress, inflammation, and cellular damage. Threshold effects have been observed, where the compound’s impact on biological systems becomes more pronounced beyond a certain dosage .
Metabolic Pathways
1-(3,3,3-Trifluoro-2-oxopropyl)pyrrolidine-3-carboxylic acid is involved in various metabolic pathways, interacting with enzymes and cofactors. It can influence metabolic flux by inhibiting key enzymes in glycolysis, the citric acid cycle, and other metabolic processes. This compound may also affect metabolite levels by altering the activity of enzymes involved in their synthesis or degradation .
Transport and Distribution
Within cells and tissues, 1-(3,3,3-Trifluoro-2-oxopropyl)pyrrolidine-3-carboxylic acid is transported and distributed through interactions with transporters and binding proteins. It can be taken up by cells via specific transporters and accumulate in certain cellular compartments. The compound’s distribution within tissues may be influenced by its chemical properties, such as lipophilicity and molecular size .
Subcellular Localization
The subcellular localization of 1-(3,3,3-Trifluoro-2-oxopropyl)pyrrolidine-3-carboxylic acid can affect its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Alternatively, it may be found in the nucleus, where it can interact with DNA and transcription factors to modulate gene expression .
Propiedades
IUPAC Name |
1-(3,3,3-trifluoro-2-oxopropyl)pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F3NO3/c9-8(10,11)6(13)4-12-2-1-5(3-12)7(14)15/h5H,1-4H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTYQBZOJGGXKAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(=O)O)CC(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


